N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
Description
N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a sulfonamide-linked 4-(2-fluorophenyl)piperazine moiety. Its molecular formula is C₃₃H₃₀FN₃O₄S, with a molecular weight of approximately 622.73 g/mol. The compound’s structure combines a benzofuran carboxamide core with a propylsulfonyl-piperazine side chain substituted with a 2-fluorophenyl group.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-18-7-2-3-8-19(18)25-11-13-26(14-12-25)31(28,29)15-5-10-24-22(27)21-16-17-6-1-4-9-20(17)30-21/h1-4,6-9,16H,5,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVILWPDNDBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound’s interaction with ENTs affects the nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these transporters, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect in the body.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function. This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types.
Biochemical Analysis
Biochemical Properties
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound inhibits both ENT1 and ENT2, but it is more selective to ENT2 than to ENT1.
Cellular Effects
In cellular processes, this compound inhibits the transport of uridine and adenosine through ENT1 and ENT2. This inhibition affects the extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible and non-competitive inhibition of ENTs. It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term effect.
Biological Activity
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 382.4 g/mol. The presence of a fluorinated piperazine moiety and a sulfonyl group enhances its metabolic stability and bioavailability, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorine atoms in its structure are known to enhance binding affinity and selectivity, which contributes to its pharmacological effects.
Biological Activity Overview
Anticancer Activity : Recent studies have shown that derivatives of benzofuran piperazines, including this compound, exhibit significant anticancer properties. In vitro evaluations demonstrated that these compounds inhibit cell proliferation in several cancer cell lines, including MDA-MB-231. Mechanistic studies indicated that necrosis may play a crucial role in the cell death induced by these compounds .
Antiviral Properties : N-Heterocycles, similar to the compound , have been explored for their antiviral activities. Research indicates that modifications in the structure can lead to enhanced activity against viral targets, suggesting that the compound may also possess potential antiviral effects .
Neuropharmacological Effects : The piperazine moiety is often associated with neuropharmacological activities. Compounds containing this structure have been studied for their interactions with dopamine receptors, which could imply potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study focused on substituted benzofuran piperazines highlighted their efficacy in inhibiting cancer cell growth. The lead candidate demonstrated significant anti-cancer efficacy in vivo using xenograft models, indicating its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Research on similar compounds suggests that the mechanism of action involves apoptosis and necrosis pathways, which are critical for inducing cell death in cancer cells. The ability to trigger necrosis may provide an alternative approach to traditional apoptosis-inducing therapies .
- Pharmacological Evaluation : The pharmacological profile of this compound is being actively investigated to understand its interactions at the molecular level. These studies aim to elucidate how structural modifications affect biological activity and therapeutic potential .
Comparison with Similar Compounds
N-(3-Chloro-4-(4-Isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide
- Molecular Formula : C₂₃H₂₄ClN₃O₃
- Molecular Weight : 425.91 g/mol
- Key Substituents :
- Chlorophenyl group at position 3 of the benzofuran ring.
- Isobutyryl-substituted piperazine (vs. sulfonylpropyl linker in the target compound).
- Isobutyryl modification may reduce metabolic stability relative to the sulfonyl group in the target compound .
1-(3-Dimethylaminopropyl)-1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
- Molecular Formula : C₂₁H₂₄FN₃O₂
- Molecular Weight : 385.44 g/mol
- Key Substituents: Dimethylaminopropyl chain (vs. sulfonylpropyl linker). Fluorophenyl group at position 4 (vs. 2-fluorophenyl in the target compound).
- Pharmacological Notes: The tertiary amine in the dimethylaminopropyl chain may enhance solubility in aqueous media. Altered fluorophenyl substitution could influence receptor selectivity (e.g., 5-HT₁A vs. 5-HT₂A) .
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed to prepare N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide?
- Methodology : The compound is synthesized via a multi-step approach:
Core Assembly : Benzofuran-2-carboxylic acid is activated using coupling agents (e.g., HBTU, BOP) and reacted with a propylamine derivative containing a sulfonyl chloride group.
Piperazine Functionalization : The sulfonyl chloride intermediate is coupled with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., triethylamine) in anhydrous THF or DCM.
Purification : Crude products are purified via silica gel chromatography or recrystallization (e.g., ethanol/chloroform mixtures) .
- Key Considerations : Reaction temperature (0–25°C) and solvent choice (THF, DMF) significantly impact yields (45–85%) .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., benzofuran C2 carboxamide proton at δ 7.5–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~459.5) .
- Elemental Analysis : Confirms purity (>95%) and stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .
Q. What in vitro assays evaluate its receptor binding affinity?
- Radioligand Binding Assays :
- Dopamine Receptors : Competition binding using -spiperone for D2/D3 receptors (IC values reported in nM range) .
- Serotonin Receptors : -ketanserin for 5-HT affinity; functional assays (e.g., cAMP modulation) assess G-protein coupling .
- Cell-Based Assays : Calcium flux or β-arrestin recruitment in HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Chiral Resolution : Diastereomeric salt formation using tartaric acid derivatives .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings for stereocontrol at the piperazine nitrogen .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) confirms enantiomeric excess (>98%) .
Q. How are structure-activity relationship (SAR) studies designed for the benzofuran and piperazine moieties?
- Benzofuran Modifications :
- Substituent Effects : Electron-withdrawing groups (e.g., 5-iodo) enhance D3 receptor affinity (e.g., IC = 1.2 nM vs. 12 nM for unsubstituted analogs) .
- Piperazine Variations :
- Aryl Substituents : 2,3-Dichlorophenyl (log D = 2.8) improves blood-brain barrier penetration vs. 2-methoxyphenyl (log D = 1.5) .
- Linker Optimization : Propyl vs. butyl chains balance potency (e.g., 3x selectivity for D3 over D2 receptors) .
Q. How can contradictions in binding data across studies be resolved?
- Assay Condition Analysis :
- Buffer pH : Variations (e.g., pH 7.4 vs. 6.8) alter protonation states of piperazine (pKa ~7.1), affecting receptor affinity .
- Membrane Preparations : Differences in receptor density (e.g., CHO vs. HEK293 cells) impact IC values .
- Structural Comparisons : Co-crystallization with D3 receptors identifies critical hydrogen bonds (e.g., benzofuran carbonyl with Tyr365) absent in D2 receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
